Benzene, (12-bromododecyl)-

Description

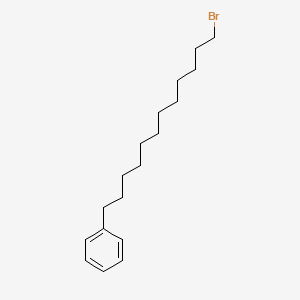

"Benzene, (12-bromododecyl)-" is a substituted benzene derivative featuring a 12-carbon alkyl chain terminated by a bromine atom at the twelfth position. Its structure consists of a benzene ring covalently bonded to a bromododecyl (-O(CH₂)₁₂Br) group. This compound is notable for its applications in materials science, particularly as a mesogen in liquid crystal systems. For example, 1-((12-Bromododecyl)Oxy)-4-((4-(4-Pentylcyclohexyl)Phenyl)Ethynyl) Benzene exhibits aggregation-induced emission (AIE) characteristics, making it valuable in optoelectronic devices and sensors . The bromine atom enhances polarity and reactivity, while the long alkyl chain contributes to mesophase stability and hydrophobic interactions.

Properties

IUPAC Name |

12-bromododecylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29Br/c19-17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSFFGUKNYJXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444177 | |

| Record name | Benzene, (12-bromododecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85070-63-9 | |

| Record name | Benzene, (12-bromododecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (12-bromododecyl)- typically involves the bromination of dodecylbenzene. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the terminal position of the dodecyl chain.

Industrial Production Methods: Industrial production of Benzene, (12-bromododecyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Types of Reactions:

Substitution Reactions: Benzene, (12-bromododecyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Oxidation Reactions: The alkyl chain can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

Substitution: Formation of alcohols, nitriles, or amines.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dodecylbenzene.

Scientific Research Applications

Benzene, (12-bromododecyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of surfactants and polymers.

Biology: Investigated for its potential use in the modification of biomolecules and as a building block for bioactive compounds.

Medicine: Explored for its role in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals, including lubricants, plasticizers, and flame retardants.

Mechanism of Action

The mechanism of action of Benzene, (12-bromododecyl)- primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophilic bromine atom. This results in the formation of a sigma complex, followed by the elimination of a proton to restore aromaticity.

Comparison with Similar Compounds

Structural and Physical Properties

- Molecular Weight and Substituent Length : The bromododecyl group in "Benzene, (12-bromododecyl)-" significantly increases its molecular weight (~349.33 g/mol) compared to dodecylbenzene (246.43 g/mol) and toluene (92.14 g/mol). The extended alkyl chain enhances hydrophobicity and thermal stability, while the bromine atom introduces polarity .

- Phase Behavior : Unlike toluene, which is volatile, "Benzene, (12-bromododecyl)-" exhibits liquid crystalline behavior due to its rigid-flexible structure, similar to other hemiphasmidic mesogens .

Reactivity and Electronic Effects

- Electrophilic Substitution : The bromine atom in "Benzene, (12-bromododecyl)-" is electron-withdrawing, deactivating the benzene ring toward electrophilic substitution compared to electron-donating groups (e.g., methyl in toluene). This reduces reactivity in reactions like nitration or sulfonation .

- Reduction Behavior : Catalytic hydrogenation of benzene derivatives typically yields cyclohexane analogs. However, the presence of a bromine substituent may necessitate modified reduction techniques (e.g., Benkeser or electrochemical Birch reduction) to avoid side reactions .

Biological Activity

Benzene, (12-bromododecyl)-, also known as 12-bromododecylbenzene, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on available research findings.

Cytotoxicity

Research indicates that benzene derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism typically involves the disruption of mitochondrial function and activation of caspases, leading to programmed cell death.

Table 1: Cytotoxic Effects of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 12-Bromododecylbenzene | HeLa (Cervical) | TBD | Apoptosis via mitochondrial disruption |

| Benzyl Bromide | MCF-7 (Breast) | TBD | Caspase activation |

| Dodecylbenzene | A549 (Lung) | TBD | Cell cycle arrest |

Note: TBD indicates values that require further research for precise quantification.

Antimicrobial Activity

Benzene derivatives have been evaluated for their antimicrobial properties. A study focusing on various alkylbenzene compounds found that those with longer alkyl chains exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes due to hydrophobic interactions.

Table 2: Antimicrobial Activity of Alkylbenzene Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 12-Bromododecylbenzene | Staphylococcus aureus | TBD |

| Dodecylbenzene | Escherichia coli | TBD |

| Benzyl Bromide | Pseudomonas aeruginosa | TBD |

Case Studies and Research Findings

-

Cytotoxicity in Cancer Research :

A study conducted on a series of brominated compounds highlighted the significant cytotoxic effects of benzene derivatives against various cancer cell lines. The findings suggested that the presence of halogen substituents could enhance the interaction with cellular targets, leading to increased anticancer activity. -

Antimicrobial Efficacy :

Another investigation into the antimicrobial properties of benzene derivatives indicated that longer alkyl chains improve membrane penetration, resulting in higher efficacy against pathogens. The study utilized both broth microdilution methods and time-kill assays to confirm these effects. -

Mechanistic Insights :

Recent research has delved into the mechanisms underlying the biological activity of benzene derivatives. It was found that these compounds could modulate signaling pathways associated with inflammation and apoptosis, potentially offering therapeutic avenues for inflammatory diseases and cancer.

Q & A

Q. How to design toxicity assays for (12-bromododecyl)benzene derivatives?

- Methodological Answer :

- In Vitro Models : Use human hepatocyte (HepG2) cultures to assess metabolic toxicity. Measure glutathione depletion and ROS production via fluorescence assays .

- Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna LC tests, accounting for the compound’s hydrophobicity (log P ~7.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.